molecular formula C13H20ClNO3 B1496255 4-(3,4-Dimethoxyphenoxy)piperidine HCl

4-(3,4-Dimethoxyphenoxy)piperidine HCl

Cat. No.: B1496255
M. Wt: 273.75 g/mol
InChI Key: AWTTZTXNQPIIQZ-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenoxy)piperidine hydrochloride is a chemical compound of interest in scientific research, particularly in medicinal chemistry and pharmacology. The structure incorporates a piperidine ring, a common feature in many bioactive molecules and pharmaceuticals . The 3,4-dimethoxyphenoxy moiety is related to dimethoxyphenol compounds, which are known to be studied for properties such as antioxidant and tyrosinase-inhibiting activity . Research into structurally similar compounds, such as hydroxyphenyl-piperidine derivatives, has indicated potential applications in the development of therapies for conditions like pain . This suggests that 4-(3,4-Dimethoxyphenoxy)piperidine HCl may serve as a valuable building block or intermediate in the synthesis and discovery of new pharmacologically active agents. Its primary research value lies in its use as a synthetic intermediate for further chemical exploration and biological evaluation. Researchers are advised to consult the specific literature for detailed studies on its mechanism of action and specific applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H20ClNO3

Molecular Weight

273.75 g/mol

IUPAC Name

4-(3,4-dimethoxyphenoxy)piperidine;hydrochloride

InChI

InChI=1S/C13H19NO3.ClH/c1-15-12-4-3-11(9-13(12)16-2)17-10-5-7-14-8-6-10;/h3-4,9-10,14H,5-8H2,1-2H3;1H

InChI Key

AWTTZTXNQPIIQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OC2CCNCC2)OC.Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects: 4-(Diphenylmethoxy)piperidine HCl has bulkier diphenylmethoxy groups, likely reducing aqueous solubility compared to the smaller dimethoxyphenoxy group in the target compound . 4-(3,4-Dichlorobenzyl)piperidine HCl introduces chlorinated benzyl substituents, enhancing lipophilicity and possibly metabolic stability .

Molecular Weight Trends: The dimethoxyphenoxy derivative (273.76 g/mol) has a moderate molecular weight compared to higher-weight analogs like 4-(diphenylmethoxy)piperidine HCl (303.83 g/mol) .

Pharmacological and Toxicological Comparisons

Pharmacological Potential

  • Itopride Hydrochloride (CAS: 122892-31-3), a dimethoxy-containing benzamide derivative, is a gastroprokinetic agent. This suggests that 3,4-dimethoxy substitutions on aromatic systems may enhance activity in gastrointestinal motility regulation .
  • Paroxetine Hydrochloride (CAS: 78246-49-8), a piperidine-based SSRI, highlights the therapeutic relevance of methoxy and benzodioxol substituents in neurological applications .

Physicochemical and Environmental Properties

  • Solubility and Stability :
    • Most analogs, including 4-(diphenylmethoxy)piperidine HCl, lack solubility data, complicating direct comparisons. However, methoxy and halogen substituents generally reduce water solubility compared to unsubstituted piperidines .

Research Findings and Data Gaps

  • Structural-Activity Relationships (SAR): Methoxy and halogen substituents on piperidine derivatives correlate with varied biological activities, but specific data for this compound are absent .
  • Toxicity : Acute toxicity is documented for some analogs (e.g., 4-(diphenylmethoxy)piperidine HCl), but chronic and environmental impacts remain unstudied .

Preparation Methods

Etherification and Formation of 4-(3,4-Dimethoxyphenoxy)piperidine

A representative synthetic approach is based on the nucleophilic substitution of a 4-piperidone or 4-pyridyl derivative with 3,4-dimethoxyphenol under catalytic conditions:

  • Reagents: 4-pyridinecarboxaldehyde or 4-piperidone derivatives, 3,4-dimethoxyphenol, methylating agents such as trimethyl orthoformate, acid catalysts (e.g., p-toluene sulfonic acid).
  • Solvents: Methanol or other alcohols (ethanol, propanol) are commonly used as fluid media.
  • Catalysts: Solid acid catalysts like acid clay or phosphotungstic acid, or protonic acid catalysts such as p-toluene sulfonic acid.
  • Conditions: Reaction temperatures typically range from 20°C to 80°C, with reaction times from 4 to 12 hours for etherification steps.

Example from patent CN112661694B:

  • 4-pyridinecarboxaldehyde reacts with trimethyl orthoformate (molar ratio 1:2) in the presence of toluenesulfonic acid at 30°C for 12 hours to produce 4-(dimethoxymethyl)pyridine intermediate.
  • This intermediate is then hydrogenated using a noble metal catalyst (Ru/TiO2 or Rh-based) under hydrogen pressure (2-4 MPa) at 40-100°C for 2-12 hours to yield 4-(dimethoxymethyl)piperidine with >96% yield and >99% purity.

Coupling with 3,4-Dimethoxyphenol

A method analogous to the Mitsunobu reaction can be used for ether formation between the piperidine intermediate and 3,4-dimethoxyphenol:

  • Reaction of 3,4-dimethoxyphenol with a suitable piperidine derivative (e.g., 3-pyridinemethanol) in the presence of triphenylphosphine and DIAD (diisopropyl azodicarboxylate) in anhydrous THF at 0°C to room temperature under inert atmosphere.
  • Workup includes aqueous base treatment, organic extraction, drying, and purification by column chromatography.
  • Yields reported for similar phenoxy-piperidine ethers are high, around 88%.

Conversion to Hydrochloride Salt

The free base 4-(3,4-dimethoxyphenoxy)piperidine is converted to its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent such as isopropanol or methanol:

  • The free base is dissolved or suspended in isopropanol.
  • Concentrated HCl is added dropwise at controlled temperature (around 10-25°C).
  • The mixture is stirred and then cooled to precipitate the hydrochloride salt.
  • The product is filtered, washed, and dried to yield 4-(3,4-dimethoxyphenoxy)piperidine HCl with high purity (>98%) and good yield (typically 80-90%).

Representative Experimental Data Summary

Step Conditions Catalyst/Agent Yield (%) Purity (%) Notes
Etherification of aldehyde 30°C, 12h, molar ratio 1:2 (aldehyde:TMOF) p-Toluenesulfonic acid 96-97 99+ Formation of 4-(dimethoxymethyl)pyridine
Hydrogenation to piperidine 50-90°C, 2-7h, 2-4 MPa H2 pressure Ru/TiO2 or Rh catalyst 96-97 99+ High conversion, catalyst recyclable
Coupling with 3,4-dimethoxyphenol 0°C to RT, THF, triphenylphosphine, DIAD Mitsunobu reagents ~88 Not specified Ether bond formation, inert atmosphere required
Formation of HCl salt 10-25°C, isopropanol solvent Concentrated HCl 80-90 >98 Precipitation and isolation of HCl salt

Research Findings and Optimization Notes

  • The use of solid acid catalysts and noble metal hydrogenation catalysts allows for mild conditions and high selectivity with minimal side reactions.
  • Recycling of catalysts and solvents is feasible, reducing production costs and environmental impact.
  • The Mitsunobu-type coupling provides high yields and clean conversion to the phenoxy-piperidine ether, but requires careful control of moisture and inert atmosphere to prevent side reactions.
  • The hydrochloride salt form improves compound stability and facilitates purification and handling.

Q & A

Q. How can researchers optimize the synthesis of 4-(3,4-Dimethoxyphenoxy)piperidine HCl to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic parameter adjustments:

  • Solvent selection : Use polar aprotic solvents (e.g., dichloromethane) to enhance reaction efficiency, as evidenced in analogous piperidine syntheses .
  • Base choice : Alkaline conditions (e.g., NaOH) facilitate deprotonation during coupling reactions. Monitor pH to avoid side products .
  • Temperature control : Maintain mild temperatures (20–25°C) to prevent degradation of methoxy groups, which are sensitive to excessive heat .
  • Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate the hydrochloride salt. Confirm purity via HPLC (≥95%) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : Use 1^1H and 13^13C NMR to verify the piperidine ring conformation and methoxy group positioning. Compare with PubChem data for analogous compounds (e.g., 3-[(4-iodophenoxy)methyl]piperidine HCl) .
  • Mass spectrometry : Confirm molecular weight (273.75 g/mol) via ESI-MS, ensuring no fragmentation of the labile phenoxy-piperidine bond .
  • XRD (if crystalline) : Resolve crystal structure to validate stereochemistry, though hydrochloride salts often require specialized crystallization conditions .

Q. What safety protocols are essential when handling this compound in vitro?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact (GHS H315, H319) .
  • Ventilation : Conduct reactions in fume hoods due to respiratory irritation risks (GHS H335) .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate binding to CNS receptors (e.g., σ-1 or opioid receptors), leveraging structural similarities to 3-(4-fluorobenzyl)piperidine HCl .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) to assess binding free energy (ΔG) .
  • QSAR studies : Corporate substituent effects (e.g., methoxy vs. methylenedioxy groups) from analogs like trans-4-phenyl-3-phenoxymethylpiperidine .

Q. How can researchers resolve contradictions in spectral data for this compound’s degradation products?

Methodological Answer:

  • LC-MS/MS : Identify degradation pathways by tracking fragment ions (e.g., m/z 154 for cleaved piperidine rings) under accelerated stability testing (40°C/75% RH) .
  • Isotopic labeling : Introduce 13^{13}C at the methoxy groups to trace oxidative demethylation, a common degradation route in aryl ethers .
  • Comparative analysis : Cross-reference with degradation profiles of structurally related compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine HCl) to isolate artifact peaks .

Q. What experimental design principles apply when studying this compound’s pharmacokinetics in preclinical models?

Methodological Answer:

  • Factorial design : Optimize variables (dose, administration route, sampling time) using a 2k^k factorial approach to minimize animal use while maximizing data resolution .
  • Tissue distribution : Employ radiolabeled 14^{14}C tracing in rodent models to quantify accumulation in target organs (e.g., brain, liver) .
  • Metabolite profiling : Use UPLC-QTOF to detect phase I/II metabolites, guided by enzymatic pathways from piperidine analogs .

Q. How can researchers address discrepancies in reported bioactivity data across studies?

Methodological Answer:

  • Standardized assays : Validate activity (e.g., IC50_{50} for enzyme inhibition) using WHO-recommended protocols, ensuring consistent cell lines (e.g., HEK293 for receptor studies) .
  • Batch variability testing : Compare activity across synthesis batches using ANOVA to isolate purity or stereochemical inconsistencies .
  • Meta-analysis : Aggregate data from PubChem and CAS Common Chemistry entries for analogs to identify structure-activity trends (e.g., methoxy vs. halogen substituents) .

Theoretical and Framework-Driven Questions

Q. How can a conceptual framework guide mechanistic studies of this compound’s neuropharmacological effects?

Methodological Answer:

  • Link to receptor theory : Hypothesize interactions with monoamine transporters (e.g., SERT, DAT) based on piperidine’s structural role in SSRIs .
  • Pathway mapping : Use KEGG or Reactome databases to model downstream signaling cascades (e.g., cAMP/PKA) triggered by receptor binding .
  • Behavioral models : Align rodent assays (e.g., forced swim test) with neurochemical data to establish in vitro-in vivo correlations .

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